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Introduction
The import of proteins into the peroxisomal matrix is a fundamental cellular process

orchestrated by a suite of proteins known as peroxins (Pex). At the heart of this import

machinery lies the critical interaction between the cytosolic receptor Pex5 and the peroxisomal

membrane-docking protein Pex14. Pex5 recognizes and binds newly synthesized peroxisomal

matrix proteins in the cytosol via their C-terminal Peroxisomal Targeting Signal 1 (PTS1). The

cargo-laden Pex5 then docks onto the peroxisomal membrane, a crucial step mediated by its

direct interaction with Pex14. This initial binding event is a prerequisite for the subsequent

translocation of the cargo into the peroxisomal matrix. Given its central role, the Pex5-Pex14

interaction is a subject of intense research, and understanding its evolutionary conservation

provides insights into the fundamental mechanisms of peroxisome biogenesis and its potential

as a therapeutic target in peroxisomal disorders. This technical guide provides an in-depth

overview of the evolutionary conservation of the Pex5-Pex14 interaction, detailing the

quantitative binding data, experimental methodologies used to study this interaction, and the

conserved molecular determinants.

Quantitative Analysis of Pex5-Pex14 Binding Affinity
The interaction between Pex5 and Pex14 is characterized by a high affinity, which has been

quantified across different species and interacting motifs using various biophysical techniques.

The primary methods employed are Isothermal Titration Calorimetry (ITC) and Surface
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Plasmon Resonance (SPR), which provide key kinetic and thermodynamic parameters of the

interaction. The data reveals that the affinity of Pex5 for Pex14 is remarkably conserved,

typically falling within the nanomolar to low micromolar range. This high affinity underscores the

stability and importance of the initial docking step in peroxisomal protein import.

Below is a summary of the quantitative data for the Pex5-Pex14 interaction from various

studies. The interaction primarily involves the N-terminal domain (NTD) of Pex14 and specific

motifs within the N-terminal region of Pex5.

Interacting
Partners (Species)

Method
Dissociation
Constant (KD)

Reference

Human Pex14(N) -

Human Pex5(116–

124)

ITC 0.47 µM [1]

Human Pex14(N) -

Human Pex5(113–

127)

ITC 0.12 µM [1]

Human Pex14(N) -

Human Pex5(108–

127)

ITC 0.07 µM [1]

Human Pex14 NTD -

Human Pex5 NTD (1-

315)

ITC 150 nM [2]

Human Pex14 NTD -

Human Pex5 NTD (in

bicelles)

ITC 250 nM [2]

Trypanosoma cruzi

Pex14 NTD - T. cruzi

Pex5 (TPR +

WxxxF/Y)

ITC 227 nM

Conserved Interacting Motifs
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The evolutionary conservation of the Pex5-Pex14 interaction is rooted in the remarkable

preservation of specific binding motifs within both proteins.

Pex5: The WxxxF/Y and LVXEF Motifs
In Pex5, the interaction with Pex14 is mediated by multiple short, linear motifs located in its

intrinsically disordered N-terminal region. The most well-characterized of these are the

WxxxF/Y motifs, where 'x' can be any amino acid. The number of these motifs varies across

species, with mammals having seven, while yeast species like Saccharomyces cerevisiae have

two. Despite this variation in number, the presence of these motifs is a highly conserved

feature.

In addition to the canonical WxxxF/Y motifs, a novel, evolutionarily conserved LVXEF motif has

been identified in human Pex5. This motif also binds to the same site on Pex14 as the

WxxxF/Y motifs but exhibits distinct binding kinetics, suggesting a role in the dynamic nature of

the Pex5-Pex14 interaction during the import cycle.

Pex14: The Conserved N-Terminal Domain
The N-terminal domain of Pex14 is a small, globular domain composed of a three-helix bundle.

This domain contains a conserved hydrophobic surface that serves as the binding site for the

WxxxF/Y and LVXEF motifs of Pex5. Sequence alignments of the Pex14 N-terminal domain

from diverse eukaryotic lineages, including mammals, fungi, plants, and protists, reveal a high

degree of conservation in the residues that form this binding pocket. This structural

conservation ensures that the fundamental mechanism of Pex5 docking is maintained across

vast evolutionary distances.

Signaling Pathway and Logical Relationships
The interaction between Pex5 and Pex14 is a key step in the peroxisomal matrix protein import

pathway. The following diagram illustrates the core signaling cascade.
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Peroxisomal Protein Import Pathway

Experimental Protocols
The study of the Pex5-Pex14 interaction relies on a variety of biochemical and molecular

biology techniques. Below are detailed methodologies for three key experiments.

Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes that occur upon biomolecular

binding, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH),

and entropy (ΔS).

Experimental Workflow:
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Sample Preparation

ITC Experiment

Data Analysis

Purify Pex14-NTD
and Pex5 peptide/domain

Dialyze proteins into
identical buffer

(e.g., 50 mM KPi, 100 mM NaCl, pH 6.6)
Degas samples Load Pex14-NTD (e.g., 25-57 µM)

into sample cell

Perform serial injections
(e.g., 18 x 10-12 µL)

Load Pex5 peptide (e.g., 500-700 µM)
into syringe

Integrate heat peaks Fit data to a binding model
to determine K_D, ΔH, and n

Click to download full resolution via product page

Isothermal Titration Calorimetry Workflow

Methodology:

Protein Preparation: Express and purify the N-terminal domain of Pex14 and the desired

Pex5 fragment (e.g., a synthetic peptide containing a WxxxF/Y motif or the purified N-

terminal domain).

Buffer Preparation: Dialyze both protein samples extensively against the same buffer to

minimize heat of dilution effects. A typical buffer is 50 mM potassium phosphate, 100 mM

NaCl, pH 6.6.

Degassing: Thoroughly degas both the protein and ligand solutions to prevent bubble

formation in the calorimeter.

ITC Measurement: Load the Pex14 solution into the sample cell and the Pex5 solution into

the injection syringe. A typical experiment consists of a series of small injections of the Pex5

solution into the Pex14 solution while monitoring the heat evolved or absorbed.

Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio

of the reactants. This binding isotherm is then fitted to a suitable binding model to extract the

thermodynamic parameters.

Yeast Two-Hybrid (Y2H) Assay
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The Y2H system is a genetic method used to discover protein-protein interactions by taking

advantage of the modular nature of transcription factors.

Experimental Workflow:

Plasmid Construction

Yeast Transformation & Mating Selection & Reporter Assay

Clone Pex14 into a 'bait' vector
(e.g., pGBKT7 with GAL4 DNA-BD)

Co-transform bait and prey plasmids
into a suitable yeast reporter strain

(e.g., AH109)

Clone Pex5 into a 'prey' vector
(e.g., pGADT7 with GAL4 AD)

Alternatively, mate haploid strains
expressing bait and prey

Plate on selective media
(lacking specific nutrients, e.g., -Leu, -Trp, -His)

Perform reporter gene assay
(e.g., β-galactosidase activity)

Click to download full resolution via product page

Yeast Two-Hybrid Workflow

Methodology:

Vector Construction: The coding sequence for Pex14 (the "bait") is cloned into a vector

containing a DNA-binding domain (BD) of a transcription factor (e.g., GAL4). The coding

sequence for Pex5 (the "prey") is cloned into a separate vector containing the corresponding

activation domain (AD).

Yeast Transformation: Both plasmids are co-transformed into a suitable yeast reporter strain

(e.g., S. cerevisiae AH109). This strain contains reporter genes (e.g., HIS3, ADE2, lacZ)

under the control of a promoter that is recognized by the BD.

Selection: If Pex14 and Pex5 interact, the BD and AD are brought into close proximity,

reconstituting a functional transcription factor. This activates the expression of the reporter

genes, allowing the yeast to grow on selective media (lacking essential nutrients) and/or

exhibit a color change in the presence of a chromogenic substrate (for the lacZ reporter).

Controls: Appropriate positive and negative controls are crucial to validate the results and

rule out auto-activation by the bait or prey proteins alone.
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Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify and validate protein-protein interactions in a cellular context. It involves

the precipitation of a specific protein (the "bait") from a cell lysate using a specific antibody,

thereby co-precipitating any interacting proteins.

Experimental Workflow:

Cell Lysis Immunoprecipitation Detection

Harvest cells expressing
Pex5 and Pex14

Lyse cells in a non-denaturing
lysis buffer (e.g., RIPA buffer)

Incubate lysate with an
anti-Pex14 antibody

Add Protein A/G beads to
capture antibody-protein complexes

Wash beads to remove
non-specific binding Elute proteins from beads

Analyze eluate by
SDS-PAGE and Western Blot
using an anti-Pex5 antibody

Click to download full resolution via product page

Co-Immunoprecipitation Workflow

Methodology:

Cell Lysis: Cells expressing both Pex5 and Pex14 are harvested and lysed in a non-

denaturing buffer that preserves protein-protein interactions (e.g., RIPA buffer).

Immunoprecipitation: The cell lysate is incubated with an antibody specific for Pex14. Protein

A/G-conjugated beads are then added to bind to the antibody-Pex14 complexes.

Washing and Elution: The beads are washed several times to remove non-specifically bound

proteins. The bound proteins are then eluted from the beads, typically by boiling in SDS-

PAGE sample buffer.

Detection: The eluted proteins are separated by SDS-PAGE and analyzed by Western

blotting using an antibody against Pex5. The presence of a band corresponding to Pex5 in

the immunoprecipitated sample indicates an interaction with Pex14.

Conclusion and Future Directions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12383265?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The interaction between Pex5 and Pex14 is a cornerstone of peroxisomal protein import, and

its fundamental mechanism is highly conserved throughout eukaryotic evolution. This

conservation is evident in the preserved binding affinities, the conserved WxxxF/Y and related

motifs in Pex5, and the structurally conserved Pex14 N-terminal domain. The robust nature of

this interaction highlights its critical importance for cellular function.

For researchers and drug development professionals, a deep understanding of this interaction

is paramount. The methodologies detailed in this guide provide a toolkit for further dissecting

the intricacies of the Pex5-Pex14 interface. Future research will likely focus on:

High-resolution structural studies of the full-length Pex5-Pex14 complex from diverse

species to provide a more complete picture of the interaction in the context of the entire

peroxisomal import machinery.

Modulation of the interaction: The development of small molecules or biologics that can

specifically modulate the Pex5-Pex14 interaction could offer novel therapeutic strategies for

peroxisomal biogenesis disorders.

Dynamic studies: Investigating the dynamics of the Pex5-Pex14 interaction in living cells will

provide further insights into the temporal and spatial regulation of peroxisomal protein import.

By continuing to unravel the complexities of this evolutionarily conserved interaction, the

scientific community can pave the way for a deeper understanding of peroxisome biology and

the development of new treatments for related diseases.

Need Custom Synthesis?
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To cite this document: BenchChem. [Evolutionary Conservation of the Pex5-Pex14
Interaction: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383265#evolutionary-conservation-of-the-pex5-
pex14-interaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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